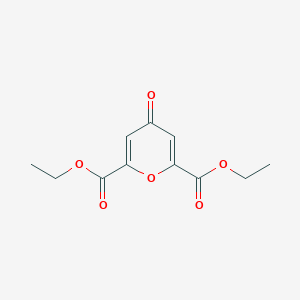![molecular formula C16H10N4O2 B189358 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide CAS No. 140410-59-9](/img/structure/B189358.png)
4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide
Descripción general
Descripción
4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide (DPPO) is a heterocyclic compound that has gained attention in scientific research due to its unique properties. DPPO is a potent nitric oxide (NO) scavenger that has been utilized in various biochemical and physiological studies.
Mecanismo De Acción
4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide acts as a NO scavenger by reacting with NO to form a stable adduct that can be detected using various spectroscopic techniques. The reaction between 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide and NO is highly selective and occurs at a faster rate than other reactive oxygen species. 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide has also been shown to inhibit the activity of NO synthase, the enzyme responsible for NO production.
Efectos Bioquímicos Y Fisiológicos
4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide can inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and protect against cell death. In vivo studies have shown that 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide can reduce inflammation, improve cognitive function, and protect against tissue damage in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide has several advantages for lab experiments, including its high selectivity for NO, stability in aqueous solutions, and low toxicity. However, 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide has some limitations, including its potential to interfere with other signaling pathways and its limited solubility in organic solvents.
Direcciones Futuras
4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide has several potential future directions for scientific research. One possible direction is the development of 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide-based therapies for various pathological conditions, including neurodegenerative diseases and cancer. Another direction is the optimization of 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide synthesis methods to improve yield and purity. Additionally, 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide can be utilized as a tool for studying the role of NO in various physiological processes, including cardiovascular function and immune response.
Métodos De Síntesis
4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide can be synthesized through a multistep process involving the reaction of 4,7-diphenylpyridazine with nitric acid and sodium nitrite. The final product is obtained through the reaction of the intermediate with hydrogen peroxide and acetic acid. The synthesis method has been optimized to produce high yields of 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide with purity greater than 98%.
Aplicaciones Científicas De Investigación
4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide has been widely used in scientific research as a NO scavenger due to its ability to react with NO and form stable adducts. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. However, excessive NO production can lead to oxidative stress and tissue damage. 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide has been utilized to study the role of NO in various pathological conditions, including inflammation, neurodegeneration, and cancer.
Propiedades
IUPAC Name |
3-oxido-4,7-diphenyl-[1,2,5]oxadiazolo[3,4-d]pyridazin-3-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2/c21-20-16-14(12-9-5-2-6-10-12)18-17-13(15(16)19-22-20)11-7-3-1-4-8-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNSSTSTDJNGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=[N+](ON=C23)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325860 | |
| Record name | [1,2,5]Oxadiazolo[3,4-d]pyridazine, diphenyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide | |
CAS RN |
140410-59-9 | |
| Record name | [1,2,5]Oxadiazolo[3,4-d]pyridazine, diphenyl-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B189275.png)





![1-[(2-Methoxyphenyl)sulfonyl]-2-nitrobenzene](/img/structure/B189287.png)


![N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide](/img/structure/B189290.png)



